molecular formula C18H14BrN3O3S B2822588 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 301233-95-4

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No. B2822588
CAS RN: 301233-95-4
M. Wt: 432.29
InChI Key: KURLQZZYFSFREO-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole, also known as BBSN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored in the context of synthesizing new derivatives with potential anticancer properties. In a study, derivatives of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles were synthesized, highlighting the compound's relevance in medicinal chemistry (Soliman & Shafik, 1975).

  • The compound's utility in green chemistry was evidenced by a clean one-pot synthesis approach, where hexadecyltrimethyl ammonium bromide was used as a catalyst. This method demonstrates the compound's application in environmentally friendly synthesis processes (Jin et al., 2004).

Molecular Investigations

  • Experimental and theoretical investigations have been conducted on similar pyrazole compounds. Studies involving X-ray diffraction, IR, NMR, and density functional methods have provided insights into the molecular geometry and vibrational frequencies of these compounds, contributing to a deeper understanding of their chemical properties (Evecen et al., 2016).

  • The compound has also been involved in the synthesis of various derivatives with potential biological activities. For example, novel pyrazole-3,4-dicarboxamides bearing a biologically active sulfonamide moiety have been synthesized and characterized, offering a glimpse into its versatility in medicinal chemistry (Mert et al., 2015).

Catalysis and Chemical Reactions

  • In the field of catalysis, the compound has been used in sodium bromide catalyzed one-pot synthesis under microwave irradiation, demonstrating its efficacy in facilitating chemical reactions (Devi & Bhuyan, 2004).

  • Additionally, the compound's role in the synthesis of various heterocyclic compounds, such as pyrazolines and thiazoles, has been explored, underscoring its utility in the synthesis of diverse chemical structures (Abdelhamid et al., 2000).

properties

IUPAC Name

(2-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(26-14-9-7-13(8-10-14)22(24)25)12(2)21(20-11)18(23)15-5-3-4-6-16(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLQZZYFSFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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